2-Aminobenzamidine

描述

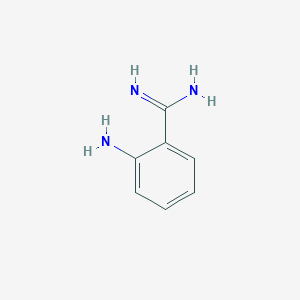

Structure

3D Structure

属性

IUPAC Name |

2-aminobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H3,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKDEBYYRWXEDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466787 | |

| Record name | 2-Aminobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86329-62-6 | |

| Record name | 2-Aminobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of 2 Aminobenzamidine

Established Synthetic Pathways to 2-Aminobenzamidine

Cyclocondensation Reactions with Carbonyl Analogues

One of the most direct and widely employed methods for synthesizing derivatives of this compound, such as 2,3-dihydroquinazolin-4(1H)-ones, is through the cyclocondensation of 2-aminobenzamide (B116534) with various carbonyl compounds. This approach is valued for its simplicity and the ability to generate a diverse range of products.

The reaction typically involves an acid catalyst to facilitate the condensation between the amino group of 2-aminobenzamide and the carbonyl carbon of an aldehyde or ketone. nih.gov A variety of catalysts have been successfully used to promote this transformation, including indium chloride, zirconium (IV) chloride, and zinc chloride. nih.gov The general scheme for this reaction leads to the formation of the heterocyclic quinazolinone core. For instance, the reaction of 2-aminobenzamide with aldehydes can be efficiently catalyzed by lactic acid under neat conditions at 70 °C, yielding the desired 2,3-dihydroquinazolin-4(1H)-one derivatives in satisfactory yields. researchgate.net

| Reactants | Catalyst | Conditions | Product | Reference |

| 2-Aminobenzamide, Aldehydes/Ketones | Lactic Acid | Neat, 70 °C | 2,3-dihydroquinazolin-4(1H)-one derivatives | researchgate.net |

| 2-Aminobenzamide, Aldehydes | Choline (B1196258) Chloride/Ascorbic Acid (NADES) | 80 °C | 2,3-dihydroquinazolin-4(1H)-one derivatives | nih.gov |

Synthetic Routes from Isatoic Anhydride (B1165640)

Isatoic anhydride serves as a versatile and common precursor for the synthesis of 2-aminobenzamide and its derivatives due to its reactivity towards nucleophiles. nih.govresearchgate.net The reaction of isatoic anhydride with an appropriate amine is a primary method to generate N-substituted 2-aminobenzamides.

A conventional method involves heating isatoic anhydride with a respective amine in a suitable solvent like dimethylformamide (DMF). nih.govresearchgate.net This approach has been shown to be effective, often providing better yields than microwave-assisted methods, which can be affected by the thermal sensitivity of the products. nih.govresearchgate.net For example, the synthesis of N-isopropyl-2-aminobenzamide can be achieved by reacting isatoic anhydride with isopropamide, with reported purities reaching 99.3% and yields over 90%. google.com

Furthermore, multicomponent reactions involving isatoic anhydride are also prominent. A three-component reaction of isatoic anhydride, an aldehyde, and an ammonium (B1175870) salt can produce 2,3-dihydroquinazolin-4(1H)-ones. nih.gov This method has been successfully carried out using a choline chloride/ascorbic acid-based Natural Deep Eutectic Solvent (NADES) at 80 °C. nih.gov

| Starting Material | Reagents | Method | Product | Yield | Reference |

| Isatoic Anhydride | Primary Amines | Conventional Heating in DMF | N-substituted 2-aminobenzamides | Good to Excellent | nih.govresearchgate.net |

| Isatoic Anhydride | Isopropamide | Dropwise addition and reaction | N-isopropyl-2-aminobenzamide | >90% | google.com |

| Isatoic Anhydride, Aldehydes, Ammonium Acetate | Choline Chloride/Ascorbic Acid (NADES) | 80 °C | 2,3-dihydroquinazolin-4(1H)-one derivatives | High | nih.gov |

Reductive Cyclization Strategies (e.g., from 2-nitrobenzonitrile)

Reductive cyclization offers another important route to heterocycles related to this compound, often starting from nitro-substituted precursors like 2-nitrobenzonitrile (B147312). This strategy involves the simultaneous or sequential reduction of a nitro group and cyclization.

A notable example demonstrates the conversion of 2-nitrobenzonitrile to 2-aminobenzamide derivatives through a concerted pathway. researchgate.net In this reaction, copper can catalyze both the hydrolysis of the nitrile group and the reduction of the nitro group. researchgate.net Classical methods for the reduction of aromatic nitro groups often employ reagents like iron, zinc, or tin in the presence of an acid. researchgate.net More contemporary methods might utilize glucose as an environmentally friendly reductant for the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from nitro precursors, although this can be limited in its substrate scope. researchgate.net

| Starting Material | Key Transformation | Reagents/Catalysts | Product Class | Reference |

| 2-Nitrobenzonitrile | Hydrolysis of nitrile and reduction of nitro group | Copper catalyst | 2-Aminobenzamide derivatives | researchgate.net |

| Aromatic Nitro Compounds | Reduction of nitro group | Fe, Zn, or Sn with acid | Aromatic Amines | researchgate.net |

Novel Synthetic Approaches and Catalytic Systems

Green Chemistry Protocols (e.g., Natural Deep Eutectic Solvents)

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Natural Deep Eutectic Solvents (NADES) have emerged as promising green reaction media due to their low toxicity, biodegradability, and low cost. nih.gov

A prime example is the use of a NADES prepared from ascorbic acid and choline chloride for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. nih.gov This system serves as both the solvent and a catalyst for the cyclocondensation of 2-aminobenzamide with aldehydes, as well as the three-component reaction of isatoic anhydride, aldehydes, and ammonium acetate. nih.gov These reactions proceed under solvent-free conditions at elevated temperatures (e.g., 80 °C) and offer good to excellent yields in short reaction times. nih.gov A key advantage of this protocol is the recyclability of the NADES, which can be reused for multiple cycles without a significant loss in activity. nih.gov

| Reaction | Green Solvent/Catalyst | Conditions | Advantages | Reference |

| Cyclocondensation of 2-aminobenzamide with aldehydes | Choline Chloride/Ascorbic Acid (NADES) | 80 °C, Solvent-free | Recyclable solvent, Good to excellent yields, Short reaction time | nih.gov |

| Three-component reaction of isatoic anhydride, aldehydes, and ammonium acetate | Choline Chloride/Ascorbic Acid (NADES) | 80 °C, Solvent-free | Recyclable solvent, Good to excellent yields, Short reaction time | nih.gov |

Heterogeneous Supported Catalysis

Heterogeneous catalysts are gaining traction in the synthesis of nitrogen-containing heterocycles due to their ease of separation, reusability, and often-enhanced stability. These catalysts typically consist of an active metal species immobilized on a solid support.

While direct synthesis of this compound using heterogeneous catalysts is not extensively documented in the provided context, the synthesis of related benzimidazole (B57391) structures, which share a similar synthetic logic, highlights the potential of this approach. For instance, copper nanoparticles immobilized on a dopamine-modified magnetic support (Fe3O4@PDA/CuCl2) have been used for the synthesis of 2-substituted benzimidazoles. doi.org Similarly, platinum nanoparticles supported on nanosilica have demonstrated high activity in preparing benzimidazole derivatives. doi.org These examples underscore the potential for developing robust and recyclable heterogeneous catalytic systems for the synthesis of this compound and its derivatives. The use of supported catalysts aligns with the principles of green chemistry by minimizing waste and allowing for continuous flow processes.

| Catalyst System | Support Material | Application | Advantages | Reference |

| Copper Nanoparticles | Dopamine-modified Fe3O4 | Synthesis of 2-substituted benzimidazoles | Magnetically recoverable, Reusable | doi.org |

| Platinum Nanoparticles | Nanosilica with dendrimer | Synthesis of benzimidazole derivatives | High activity | doi.org |

Based on the comprehensive search conducted, it is not possible to generate the requested article focusing solely on the chemical compound This compound . The search results predominantly yield information on related but distinct compounds, namely 2-Aminobenzamide and 2-Aminobenzimidazole (B67599) .

There is a significant lack of specific scientific literature and data within the search results concerning the explicit functionalization and derivatization strategies for this compound as outlined in the request. The available information does not cover:

Amide bond formation and N-substitution specifically for this compound.

Schiff base formation and complexation involving this compound.

The use of this compound in the preparation of hybrid and conjugated heterocyclic systems .

Strategies for modulating the physicochemical properties , such as water solubility, of this compound.

Due to the absence of specific and accurate information for "this compound" in the provided search results, generating a scientifically sound and thorough article that adheres to the strict outline provided is not feasible. The information available for "2-Aminobenzamide" and "2-Aminobenzimidazole" cannot be substituted as it would be scientifically inaccurate.

Spectroscopic and Computational Elucidation of 2 Aminobenzamidine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure, bonding, and electronic nature of compounds like 2-aminobenzamide (B116534). Each technique provides a unique piece of the structural puzzle.

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. For 2-aminobenzamide, both ¹H and ¹³C NMR spectra provide distinct signals corresponding to each unique nucleus in the structure.

In the ¹H-NMR spectrum, the aromatic protons typically appear as a complex multiplet system due to their coupling. The protons of the primary amine (-NH₂) and amide (-CONH₂) groups are also observable. Studies on N-unsubstituted 2-aminobenzamides have noted that the hindered rotation around the C(O)–NH₂ single bond can lead to the two amide protons being non-equivalent, resulting in two separate resonance signals. mdpi.comnih.gov The chemical shifts are influenced by the solvent and concentration.

The ¹³C-NMR spectrum shows distinct signals for each of the seven carbon atoms. The carbonyl carbon (C=O) is significantly deshielded and appears at the lowest field. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the amino (-NH₂) and carbamoyl (B1232498) (-CONH₂) substituents.

Table 1: Representative NMR Chemical Shifts (δ) for 2-Aminobenzamide

| Nucleus | Chemical Shift (ppm) Range | Notes |

|---|---|---|

| ¹H-NMR | ||

| Aromatic-H | 6.5 - 7.5 | Complex multiplet pattern |

| Amine (-NH₂) | 5.0 - 6.0 | Broad singlet, position is solvent dependent |

| Amide (-CONH₂) | 7.0 - 8.0 | Often appears as two separate broad signals due to hindered rotation mdpi.comnih.gov |

| ¹³C-NMR | ||

| C=O | ~171 | Carbonyl carbon |

| C-NH₂ | ~150 | Aromatic carbon attached to the amine group |

| C-CONH₂ | ~116 | Aromatic carbon attached to the amide group |

Note: Exact chemical shifts can vary based on the solvent and experimental conditions. Data compiled from representative values for aminobenzamides.

FT-IR Spectroscopy: The FT-IR spectrum of 2-aminobenzamide is characterized by strong absorptions corresponding to the N-H and C=O stretching vibrations. researchgate.net The primary amine group shows two distinct N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. The amide group also contributes N-H stretching bands in a similar region. The strong carbonyl (C=O) stretching vibration is a prominent feature, typically appearing around 1640-1680 cm⁻¹. Other characteristic bands include N-H bending, C-N stretching, and aromatic C-H and C=C vibrations. mdpi.comnih.gov

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. Studies combining FT-IR and Raman with DFT calculations have been used to provide complete vibrational assignments for halogenated 2-aminobenzamides. mdpi.comnih.gov

Table 2: Key Vibrational Frequencies for 2-Aminobenzamide

| Vibrational Mode | Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch (Amine & Amide) | 3200 - 3500 | Often multiple, broad peaks |

| C-H Stretch (Aromatic) | 3000 - 3100 | Typically weak to medium intensity |

| C=O Stretch (Amide I) | 1640 - 1680 | Very strong and characteristic absorption in IR |

| N-H Bend (Amine/Amide II) | 1580 - 1650 | Medium to strong intensity |

| C=C Stretch (Aromatic) | 1400 - 1600 | Multiple bands of varying intensity |

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 2-aminobenzamide shows characteristic absorption bands in the ultraviolet region arising from π→π* and n→π* electronic transitions within the benzene (B151609) ring and the carbonyl and amino groups. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to simulate the electronic spectra and assign the transitions. mdpi.com The absorption maxima (λmax) are sensitive to the solvent environment. For instance, studies on related 2-aminobenzimidazole (B67599) show absorption maxima around 280 nm and 244 nm in water. researchgate.net

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 2-aminobenzamide, the electron ionization mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (136.15 g/mol ). nih.gov

A particularly notable application of 2-aminobenzamide is its use as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. acs.orgnih.gov It has been shown to be an effective matrix for the top-down sequencing of peptides and proteins through a process called in-source decay (ISD). acs.orgnih.govhmdb.ca The mechanism involves the transfer of hydrogen radicals from the matrix to the analyte upon laser irradiation. This induces specific fragmentation of the peptide backbone, primarily generating c- and z-type fragment ions, which provides valuable sequence information. acs.orgnih.gov

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. The crystal structure of 2-aminobenzamide (anthranilamide) has been determined and is available in public databases like the Crystallography Open Database (COD). nih.gov

These studies reveal a planar conformation for the molecule. Crucially, the crystal packing is dominated by an extensive network of hydrogen bonds. nih.gov The amide group acts as both a hydrogen bond donor and acceptor, forming strong intermolecular N-H···O bonds that link molecules together. nih.govresearchgate.net Additionally, the amino group participates in hydrogen bonding. These interactions are fundamental to the supramolecular architecture and physical properties of the compound in the solid state.

Advanced Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for complementing experimental data and providing deeper insight into the properties of molecules like 2-aminobenzamide. tandfonline.com

Researchers have used DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to perform a wide range of analyses: mdpi.comnih.gov

Geometry Optimization: Calculating the lowest energy conformation of the molecule. These studies confirm the planarity of the molecule and have been used to analyze the rotational barrier of the C-N amide bond. mdpi.com

Vibrational Analysis: Predicting FT-IR and Raman frequencies, which aids in the assignment of experimental spectra. mdpi.comnih.gov

NMR Chemical Shift Prediction: Using methods like the Gauge-Including Atomic Orbital (GIAO) to calculate ¹H and ¹³C NMR chemical shifts, which show good correlation with experimental values. mdpi.com

Electronic Properties: Simulating UV-Vis spectra using TD-DFT to understand electronic transitions and calculating frontier molecular orbital energies (HOMO-LUMO) to assess chemical reactivity. mdpi.comresearchgate.net

Hydrogen Bond Analysis: Employing techniques like Quantum Theory of Atoms in Molecules (QTAIM) to characterize the strength and nature of the intramolecular and intermolecular hydrogen bonds that are critical to the structure of these compounds. mdpi.com

These computational studies provide a detailed atomistic and electronic understanding that is often inaccessible through experimental methods alone.

Table 3: List of Compounds Mentioned

| Compound Name | Synonym(s) | Role in Article |

|---|---|---|

| 2-Aminobenzamidine | ortho-Aminobenzamidine | Primary subject of inquiry |

| 2-Aminobenzamide | Anthranilamide, o-Aminobenzamide | Primary analog for which data is presented |

| 2-Aminobenzimidazole | Related compound cited for comparative data | |

| 4-Aminobenzamidine (B1203292) | para-Aminobenzamidine | Isomer of the primary subject |

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a fundamental computational tool for investigating the intrinsic properties of this compound derivatives. DFT calculations, particularly using methods like the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in determining the molecular geometry and electronic landscape of these compounds. mdpi.com

Research on N-unsubstituted 2-aminobenzamides has shown that the molecule can exist in different conformations due to the rotation of the C(O)–NH2 single bond. mdpi.com DFT calculations revealed that the conformer where the carbonyl oxygen and the 2-amine group are aligned on the same side is significantly more stable than other conformers. mdpi.com This stability is attributed to the formation of a six-membered intramolecular ring stabilized by a hydrogen bond between the carbonyl oxygen and a hydrogen atom of the amine group. mdpi.com This computational finding is well-supported by experimental data from X-ray crystallography (XRD), which confirms the presence of this intramolecular hydrogen bonding in the solid state. mdpi.com

The energy difference between conformers can be substantial. For example, in 2-Amino-5-bromobenzamide (ABB), the more stable conformer (A) is favored over another conformer (B) by 15.8 kJ/mol in the gas phase and 9.4 kJ/mol in a DMSO solvent environment, indicating that conformer A predominates with a population of over 99%. mdpi.com These computational studies align well with spectroscopic results from FT-IR, FT-Raman, and NMR, validating the predicted structural parameters and vibrational frequencies. mdpi.com Furthermore, molecular orbital coefficient analysis from DFT helps in understanding the electronic transitions, such as the π→π* transitions observed in UV-Vis spectra. mdpi.com

Table 1: Calculated Relative Stability of 2-Amino-5-bromobenzamide (ABB) Conformers Data sourced from DFT calculations at the B3LYP/6-311++G(d,p) level. mdpi.com

| Conformer | Phase | Relative Energy (kJ/mol) | Predominance |

| Conformer A (Oxygen and Amine aligned) | Gas Phase | 0 (most stable) | >99% |

| Conformer B (Amine and Amide N aligned) | Gas Phase | 15.8 | <1% |

| Conformer A (Oxygen and Amine aligned) | DMSO | 0 (most stable) | >99% |

| Conformer B (Amine and Amide N aligned) | DMSO | 9.4 | <1% |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand, such as a this compound derivative, within the active site of a biological target. nih.govmdpi.com This method is crucial in structure-based drug design for identifying potential inhibitors and understanding their mechanism of action at a molecular level. nih.gov For this compound derivatives, a prominent target is the class of enzymes known as histone deacetylases (HDACs), which are key regulators of gene expression and are often dysregulated in cancers. mdpi.comnih.govresearchgate.net

In many HDAC inhibitors, the 2-aminobenzamide scaffold functions as a critical zinc-binding group (ZBG), chelating a Zn²⁺ ion in the enzyme's active site. mdpi.comsemanticscholar.org Docking simulations have been performed on novel series of 2-aminobenzamide derivatives to rationalize their in-vitro inhibitory activity against various HDAC isoforms (HDAC1, 2, and 3). mdpi.com These studies help in building a comprehensive structure-activity relationship (SAR). For instance, simulations have shown that substitutions on the 2-aminobenzamide core can significantly influence potency and selectivity. mdpi.com Compound 19f , featuring a 3-indolyl ring as a capping group, demonstrated potent, submicromolar inhibition of HDAC1, HDAC2, and HDAC3. mdpi.comresearchgate.net Similarly, substitutions at position-5 of the 2-aminobenzamide ring were found to enhance subtype selectivity; compound 21a , with a 2-thienyl ring at this position, showed high selectivity for HDAC1 and HDAC2 over HDAC3. mdpi.com

Docking studies also reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Virtual screening of designed N-(2-aminophenyl)-benzamide derivatives against HDAC2 identified hydrogen bond interactions with critical amino acid residues like Cys156, His146, and Gly154 as being important for inhibition. researchgate.net The docking scores from these simulations often correlate well with experimental binding affinities and provide a basis for prioritizing compounds for further development. mdpi.comresearchgate.net

Table 2: Examples of 2-Aminobenzamide Derivatives as HDAC Inhibitors and Their Interactions Data compiled from in-vitro testing and molecular docking studies. mdpi.comresearchgate.net

| Compound | Target(s) | Reported Activity (IC₅₀) | Key Interacting Residues (Predicted) |

| 19f | HDAC1, HDAC2, HDAC3 | 0.13 µM, 0.28 µM, 0.31 µM | Not specified |

| 21a | HDAC1, HDAC2 | 0.26 µM, 2.47 µM | Not specified |

| N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide (B2) | HDAC2 | Docking Score: 83.7 kcal/mol | Cys156, His146, Gly154 |

| N-(2-amino-5-(1H-imidazol-2-yl)phenyl)-4-vinylbenzamide (B18) | HDAC2 | Docking Score: 81.6 kcal/mol | Cys156, His146, Gly154 |

Molecular Modeling Analysis of Conformational Dynamics and Binding Specificity

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a more realistic and dynamic view. nih.govnih.gov MD simulations model the movements of atoms in the ligand and protein over time, providing crucial insights into the conformational dynamics of the complex and the stability of binding interactions. nih.govuiuc.edu This approach is particularly valuable for understanding the binding specificity of this compound derivatives. nih.gov

For challenging targets like HDACs, which have high structural similarity among isoforms, MD simulations coupled with binding free energy calculations (e.g., MM/PBSA and MM/GBSA methods) are employed to more accurately predict inhibitor selectivity. nih.govsemanticscholar.org These computational approaches were applied to a set of 30 previously developed 2-aminobenzamide inhibitors to create predictive models of their selectivity profiles. nih.gov By simulating the behavior of the inhibitor in the binding pocket, researchers can assess the stability of key interactions and observe conformational changes that might not be apparent from static docking poses. nih.govmdpi.com

These advanced modeling techniques help to refine the understanding of SAR and guide the design of new inhibitors with improved properties. semanticscholar.org For example, MD simulations can reveal how subtle differences in the active sites of HDAC1, HDAC2, and HDAC3 lead to preferential binding of certain 2-aminobenzamide derivatives. The simulations account for the flexibility of both the ligand and the protein, which is essential for accurately predicting binding affinity. nih.gov Such models can be used as a reliable post-docking filter in virtual screening campaigns to identify novel HDAC inhibitors based on the 2-aminobenzamide scaffold for therapeutic applications. nih.govsemanticscholar.org

Biological Activities and Molecular Mechanisms of 2 Aminobenzamidine Derivatives

Histone Deacetylase (HDAC) Inhibition

Derivatives of 2-aminobenzamide (B116534) have been identified as a significant class of histone deacetylase (HDAC) inhibitors. Their unique structure, featuring an unsubstituted 2-aminobenzamide scaffold, serves as a zinc-binding group (ZBG), which is crucial for their inhibitory action. nih.govnih.gov This allows them to selectively target class I HDACs, which are often dysregulated in cancer cells. nih.govresearchgate.net

Mechanism of Enzyme Inhibition (e.g., slow-on/slow-off kinetics, mixed-type inhibition)

A defining characteristic of 2-aminobenzamide-based HDAC inhibitors is their kinetic profile, often described as a "slow-on/slow-off" or "slow-on/tight-binding" mechanism. nih.govnih.gov This contrasts with the rapid-on/rapid-off kinetics of many other inhibitor classes, such as hydroxamates. nih.gov The slow-binding kinetics result in a prolonged interaction time, or residence time, on the target enzyme, which is considered crucial for their biological efficacy. researchgate.netnih.gov This extended engagement is thought to maximize the inhibitor's impact within the cell. nih.govbiorxiv.org

Studies have shown that this slow-binding property is a key determinant of activity. For instance, in the context of Friedreich's ataxia, only 2-aminobenzamide derivatives that exhibited a slow-on/slow-off mechanism for both HDAC1 and HDAC3 were effective at reversing gene silencing. nih.govnih.gov Inhibitors that were more selective or displayed faster kinetics were inactive in this regard. nih.govnih.gov The inhibition mechanism can be a two-step process, involving an initial binding event followed by a slower conformational change, leading to a tightly bound enzyme-inhibitor complex. nih.govbiorxiv.org This kinetic behavior underscores the importance of thorough kinetic investigation in the development and characterization of these compounds. nih.govbiorxiv.org

Isoform-Selective Inhibition Profiles (e.g., HDAC1, HDAC2, HDAC3, HDAC8)

The 2-aminobenzamide scaffold confers selectivity for class I HDACs, particularly HDAC1, HDAC2, and HDAC3. nih.govnih.gov These derivatives are generally found to be inactive against class II HDACs and the class I isoform HDAC8. nih.govnih.gov This selectivity is a key feature, as the development of isoform-selective inhibitors is a major goal in medicinal chemistry to minimize off-target effects. researchgate.net

The precise selectivity profile can be tuned through chemical modifications to the core structure. For example, some derivatives show potent and relatively balanced inhibition across HDAC1, HDAC2, and HDAC3. nih.gov In one study, a compound designated "7j" displayed IC50 values of 0.65 µM, 0.78 µM, and 1.70 µM against HDAC1, HDAC2, and HDAC3, respectively, while showing no activity against HDAC8. nih.gov Other derivatives have been developed to achieve greater selectivity for specific isoforms. A molecule referred to as "NA" was found to be an HDAC1-selective inhibitor, with an IC50 of 95.2 nM for HDAC1, showing 2.74-fold selectivity over HDAC2 and 2.69-fold selectivity over HDAC3. frontiersin.org Conversely, the inhibitor "4b" demonstrated a preference for HDAC3, with approximately 3-fold selectivity over HDAC1 and 25-fold selectivity over HDAC2. nih.gov A newer derivative, "PTF," has been characterized as a selective HDAC1/2 inhibitor. ashpublications.org This ability to fine-tune the isoform inhibition profile highlights the versatility of the 2-aminobenzamide scaffold.

Table 1: Isoform-Selective Inhibition of Various 2-Aminobenzamide Derivatives

| Compound | HDAC1 IC50 | HDAC2 IC50 | HDAC3 IC50 | HDAC8 IC50 | Reference |

|---|---|---|---|---|---|

| Compound 7j | 0.65 µM | 0.78 µM | 1.70 µM | Inactive | nih.gov |

| NA | 95.2 nM | 260.7 nM | 255.7 nM | Not Reported | frontiersin.org |

| 4b | ~3x less potent than vs. HDAC3 | ~25x less potent than vs. HDAC3 | Potent | ~72x less potent than vs. HDAC3 | nih.gov |

| Entinostat (MS-275) | 0.93 µM | 0.95 µM | 1.8 µM | Inactive | nih.gov |

Epigenetic Modulatory Effects and Gene Expression Regulation

By inhibiting HDAC enzymes, 2-aminobenzamidine derivatives directly influence the epigenetic landscape of the cell. HDACs function by removing acetyl groups from histone proteins, leading to a more compact chromatin structure that represses gene transcription. youtube.com Inhibition of these enzymes by 2-aminobenzamides leads to histone hyperacetylation, which relaxes the chromatin and makes genes more accessible for transcription. nih.gov

This mechanism has been demonstrated to have significant effects on gene expression. In neuronal cell models of Friedreich's ataxia, 2-aminobenzamide inhibitors that target HDAC1 and HDAC3 were shown to reactivate the silenced FXN gene, leading to increased levels of its mRNA and the corresponding frataxin protein. nih.govnih.gov This reactivation is a direct result of the epigenetic modulation at the gene locus. nih.gov Furthermore, these inhibitors can also down-regulate the expression of genes involved in transcriptional repression, such as H2AFY2 and PCGF2, further contributing to a cellular environment that favors gene activation. nih.gov In a different context, a selective HDAC1/2 inhibitor was able to derepress the HBG1/2 genes, resulting in the induction of fetal hemoglobin, which has therapeutic implications for sickle cell disease. ashpublications.org

Interaction with Heat Shock Protein 90 (Hsp90) and Client Protein Degradation

Beyond HDACs, the 2-aminobenzamide scaffold has also been successfully utilized to develop a novel class of Heat Shock Protein 90 (Hsp90) inhibitors. nih.govresearchgate.net Hsp90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are critical signaling proteins involved in cancer cell growth and survival. nih.govnih.gov

Inhibitors based on the 2-aminobenzamide structure bind to the N-terminal ATP-binding pocket of Hsp90, preventing its normal function. nih.govmdpi.com This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins through the ubiquitin-proteasome pathway. nih.govnih.govresearchgate.net Treatment of cancer cells with these inhibitors results in the degradation of specific oncoproteins and an induction of Heat Shock Protein 70 (Hsp70), both of which are hallmark indicators of Hsp90 inhibition. nih.govresearchgate.net The precise interactions between the 2-aminobenzamide inhibitors and the Hsp90 protein have been defined through computational modeling and X-ray crystallography, aiding in the rational design of more potent analogues. nih.gov This demonstrates a distinct mechanism of action for this chemical class, targeting protein stability rather than epigenetic marks.

Antimicrobial Activity Investigations

Research has also explored the potential of this compound and its related structures as antimicrobial agents, showing efficacy against a range of pathogenic bacteria.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of 2-aminobenzamide have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net In one study, selected compounds were tested against Staphylococcus aureus and Bacillus subtilis (Gram-positive) as well as Pseudomonas aeruginosa and Escherichia coli (Gram-negative). nih.govresearchgate.net One particular derivative, compound 5, showed good activity against all tested bacterial strains. nih.gov

Structurally similar 2-aminobenzimidazole (B67599) (2-ABI) derivatives have also been investigated. While initially believed to be active primarily against Gram-positive bacteria, recent studies have shown they can inhibit and disperse biofilms of the Gram-negative pathogen P. aeruginosa. nih.gov Furthermore, 2-ABI compounds have been identified as adjuvants that can potentiate the activity of macrolide antibiotics, which are typically used for Gram-positive infections, against Gram-negative species like Klebsiella pneumoniae and Acinetobacter baumannii. researchgate.net Other studies on various benzamide (B126) derivatives have confirmed broad-spectrum activity, with reported Minimum Inhibitory Concentration (MIC) values in the low micromolar range against clinically relevant strains. epa.govresearchgate.net

Table 2: Antibacterial Activity of a 2-Aminobenzamide Derivative (Compound 5)

| Bacterial Strain | Gram Type | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | 17.9 | nih.gov |

| Bacillus subtilis | Gram-Positive | 19.2 | nih.gov |

| Pseudomonas aeruginosa | Gram-Negative | 10.9 | nih.gov |

| Escherichia coli | Gram-Negative | 12.4 | nih.gov |

Antifungal Efficacy against Pathogenic Fungi

Derivatives of 2-aminobenzamide have shown considerable promise as antifungal agents against a range of pathogenic fungi. A series of novel 2-aminobenzamide derivatives demonstrated notable activity against several fungal strains, including Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans. mdpi.comnih.govscilit.comnih.gov In particular, one derivative, compound 5, exhibited excellent antifungal activity against Aspergillus fumigatus, proving to be more potent than the standard antifungal drug Clotrimazole. nih.govresearchgate.net This same compound also showed significant efficacy against Saccharomyces cerevisiae. nih.gov

Another study highlighted a new aminobenzamide derivative, fusaribenzamide A, isolated from the endophytic fungus Fusarium sp. phcog.com This compound displayed significant antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 11.9 μ g/disc . phcog.com Further research on 2-aminobenzoic acid derivatives also confirmed their effectiveness against fluconazole-resistant clinical isolates of C. albicans. mdpi.com Two compounds, in particular, showed a synergistic effect when combined with fluconazole, enhancing the antifungal action. mdpi.com The antifungal activity of these derivatives is often attributed to their ability to inhibit biofilm formation and downregulate genes essential for hyphal growth and adhesion, such as HWP1 and ERG11. mdpi.comnih.gov

Table 1: Antifungal Activity of Selected 2-Aminobenzamide Derivatives

| Compound/Derivative | Fungal Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Compound 5 | Aspergillus fumigatus | More potent than Clotrimazole | nih.govresearchgate.net |

| Compound 5 | Saccharomyces cerevisiae | Excellent activity | nih.gov |

| Fusaribenzamide A | Candida albicans | MIC: 11.9 μ g/disc | phcog.com |

Identification of Potential Antimicrobial Pharmacophore Sites

The antimicrobial activity of this compound derivatives is closely linked to their specific structural features, known as pharmacophore sites. Research suggests that tautomerism can influence the opening and closing of these active sites. mdpi.com It is hypothesized that the formation of a six-membered intramolecular ring through hydrogen bonding can create "closed" pharmacophore sites, which may decrease both antibacterial and antifungal activity. mdpi.comresearchgate.net

The key pharmacophoric elements identified for antimicrobial action include hydrogen bond donors and acceptors, as well as hydrophobic and aromatic features. mdpi.com For instance, the antifungal activity is associated with a pharmacophore site described as C-OHδ+–δ−N=C, while antibacterial action is linked to a C=Oδ−–δ+HN site. mdpi.comresearchgate.net Molecular docking studies have further elucidated these interactions, showing that hydrogen bonding and hydrophobic interactions with amino acid residues of target enzymes are crucial for the binding force and in-vitro antimicrobial activities. nih.gov The spatial arrangement of these features is critical, with a 5-point pharmacophore model for some inhibitors characterized by two aromatic features, a hydrophobic one, and perpendicular acceptor and donor features. mdpi.com

Anti-proliferative and Cytotoxic Activities in In Vitro Cellular Models

Evaluation against Various Cancer Cell Lines (e.g., A549, SW480, U937, HT-29)

This compound and its derivatives have been extensively evaluated for their anti-proliferative and cytotoxic effects against a variety of human cancer cell lines. A series of 2-amino-1,4-naphthoquinone-benzamide derivatives demonstrated potent cytotoxic activity against the HT-29 colon cancer cell line, with one compound, 5e, being 50.8 times more active than the standard drug cisplatin. nih.gov Similarly, novel 2-aminobenzamide derivatives containing a benzothiazole (B30560) moiety showed cytotoxicity against the A549 lung cancer and SW480 colon cancer cell lines, with IC₅₀ values of 24.59 µM and 29.59 µM against A549 for compounds 3a and 3c, respectively. researchgate.netresearchgate.net

Other studies have reported the cytotoxic activity of 2-aminobenzimidazole derivatives against cell lines including A549 (lung), with compounds 16, 19, 20, and 22 showing notable effects. nih.gov Furthermore, 2-aminobenzamide derivatives designed as histone deacetylase (HDAC) inhibitors displayed significant inhibition against the U937 human acute monocytic myeloid leukemia cell line. nih.gov Thienylpicolinamidine derivatives, a related class of compounds, were highly active against colon cancer cell lines SW-620 and HT29, with GI₅₀ values at the low micromolar to sub-micromolar level. nih.gov Another derivative, (Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide], showed potent activity against HT-29 cells with an IC₅₀ of 1.65 ± 0.07 µM. researchgate.net

Table 2: Cytotoxic Activity (IC₅₀/GI₅₀) of Selected this compound Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC₅₀/GI₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 5e (2-amino-1,4-naphthoquinone-benzamide) | HT-29 | ~0.6 (vs. 30.5 for Cisplatin) | nih.gov |

| Compound 3a (benzothiazole derivative) | A549 | 24.59 | researchgate.net |

| Compound 3c (benzothiazole derivative) | A549 | 29.59 | researchgate.net |

| Compound 4a (thienylpicolinamidine) | HT29 | 1.13 | nih.gov |

| Compound 4112 | HT-29 | 1.65 | researchgate.net |

Investigation of Cellular Death Pathways (e.g., apoptosis, cell cycle arrest)

The cytotoxic effects of this compound derivatives are often mediated through the induction of programmed cell death, or apoptosis, and the disruption of the normal cell cycle. Studies on 2-amino-1,4-naphthoquinone-benzamide derivatives revealed that they induce apoptosis, as confirmed by a dose-dependent increase in the percentage of sub-G1 cells and morphological changes observed through Hoechst staining. nih.gov

Further investigations into benzimidazole-based derivatives demonstrated their ability to suppress cell cycle progression effectively. nih.govmdpi.com For example, specific compounds were found to arrest the cell cycle in different phases, such as the G1, S, or G2 phase, in A549, MDA-MB-231, and SKOV3 cancer cells. mdpi.com Compound 13, for instance, induced G1/S arrest in A549 and MDA-MB-231 cells, while compound 10 caused G2/S arrest in MDA-MB-231 and SKOV3 cells. mdpi.com This cell cycle arrest is a critical mechanism supporting their cytotoxic activity. mdpi.com Flow cytometry analysis confirmed that these compounds induce apoptosis, with a significant increase in early and late apoptotic cell populations. mdpi.com The modulation of endoplasmic reticulum (ER) stress is another pathway implicated, where prolonged stress can trigger cell death. nih.gov

Other Enzymatic Interactions

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Beyond their antimicrobial and anticancer properties, aminobenzamide derivatives have been identified as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV). nih.govresearchgate.net DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). rjsocmed.comnih.gov The inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin (B600854) release and better glycemic control, making it a key target for the management of type 2 diabetes. nih.goveurekaselect.com

A study involving the design and synthesis of 69 novel N-substituted aminobenzamide derivatives identified several compounds with promising DPP-IV inhibitory activity. nih.gov Ten of these compounds showed greater in vitro activity against DPP-IV than reference compounds, with the most active derivatives achieving 38% inhibition at a 100 μM concentration. nih.gov This demonstrates that the N-aminobenzamide scaffold is a viable structure for developing new DPP-IV inhibitors. nih.govresearchgate.net The interaction with the S1 and S2 subunits of the DPP-IV enzyme is considered essential for inhibitory activity, while additional interactions with other subsites can significantly increase potency. researchgate.net

Serine Protease Inhibition and Purification

While direct studies focusing exclusively on this compound for serine protease inhibition and purification are not extensively documented in the reviewed literature, the closely related isomer, p-aminobenzamidine (PAB), is a well-established synthetic inhibitor used extensively in the purification of trypsin-like serine proteases. nih.gov This is primarily achieved through affinity chromatography, a technique that relies on the specific binding interaction between a ligand (in this case, an inhibitor) and a target protein.

The most common application of this principle is the use of Benzamidine (B55565) Sepharose, a chromatography medium where p-aminobenzamidine is covalently attached to a solid support, typically agarose (B213101) beads. nih.govjocpr.comscienceopen.com This medium exhibits high selectivity for trypsin and other trypsin-like serine proteases, which include enzymes like thrombin, urokinase, enterokinase, and kallikrein. nih.govjocpr.com When a complex protein mixture, such as a cell lysate or serum, is passed through a column packed with Benzamidine Sepharose, the serine proteases bind to the immobilized p-aminobenzamidine, while other proteins pass through. jocpr.comnih.gov

The binding process is influenced by factors such as pH and ionic strength, with optimal binding often occurring at a slightly alkaline pH (around 8.0) and in the presence of salt (e.g., 0.5 M NaCl) to minimize non-specific ionic interactions. nih.govjocpr.com After the non-binding proteins are washed away, the bound serine proteases can be eluted from the column. Elution can be achieved non-specifically by changing the pH to a more acidic range (e.g., pH 2.0-3.0) or competitively by using a solution containing a high concentration of free p-aminobenzamidine or a similar competing agent. jocpr.comnih.gov

This method is not only used for the purification of specific serine proteases but also for the removal of these enzymes from protein preparations where their proteolytic activity would be detrimental, such as in the production of recombinant proteins. jocpr.comnih.gov For instance, after using a serine protease like thrombin to cleave a purification tag from a recombinant protein, Benzamidine Sepharose can be employed to specifically remove the thrombin from the final product. jocpr.com

| Protease | Source/Application | Reference |

|---|---|---|

| Trypsin | General purification and removal | nih.govjocpr.com |

| Thrombin | Removal after cleavage of purification tags | nih.govjocpr.com |

| Urokinase | Purification | nih.gov |

| Human Enterokinase | Purification | nih.gov |

| Acrosin | Purification | nih.gov |

| Native Plasminogen | Purification | nih.gov |

| Kallikrein | Purification | nih.gov |

| Prekallikrein | Purification | nih.gov |

| Collagenase | Purification | nih.gov |

| Clostripain | Purification | nih.gov |

| Thrombin-like serine proteases (from snake venom) | Purification from complex venom mixtures | oup.com |

Macromolecular Binding Studies

The interaction of this compound derivatives with DNA has been explored, particularly in the context of metal complexes and their potential for DNA cleavage. A study on mixed ligand copper(II) complexes involving 2-aminobenzamide (a closely related compound) and various amino acids demonstrated that these complexes can bind to calf thymus DNA (CT-DNA). nih.gov The binding activity was confirmed through absorption studies.

Furthermore, the same study investigated the ability of these complexes to cleave DNA. Using gel electrophoresis, it was shown that the mixed ligand Cu(II) complexes of 2-aminobenzamide could induce oxidative cleavage of DNA in the presence of hydrogen peroxide (H₂O₂). nih.gov This suggests that the 2-aminobenzamide moiety, when complexed with a redox-active metal like copper, can participate in reactions that lead to DNA strand scission.

The mode of interaction for benzamidine-containing molecules with DNA has been shown in other studies to often involve the minor groove, particularly in A/T-rich regions. For example, a dimeric bisbenzamidine, a derivative of 4-aminobenzamidine (B1203292), was found to bind with high affinity to A/T-rich DNA sequences by inserting into the minor groove. oup.com This binding is stabilized by numerous favorable interactions within the groove.

The potential for benzamide derivatives to participate in DNA cleavage has also been demonstrated in other contexts. For instance, nitrobenzamido ligands attached to a DNA intercalator, 9-aminoacridine, were shown to induce single-strand nicks in DNA upon irradiation with long-wavelength ultraviolet light. nih.gov This photochemical cleavage was dependent on the position of the nitro group on the benzamide ring, with the 4-nitro isomer being the most efficient. nih.gov

While not directly involving this compound, research on 3-aminobenzamide (B1265367), an inhibitor of the nuclear enzyme ADP-ribosyltransferase, has shown that it can influence DNA repair processes. In cells treated with hydrogen peroxide, 3-aminobenzamide was found to inhibit the rejoining of DNA single-strand breaks. nih.gov This highlights that aminobenzamide isomers can interact with processes related to DNA damage and repair, although the mechanisms may differ.

| Compound/Complex | Interaction with DNA | Cleavage Activity | Methodology | Reference |

|---|---|---|---|---|

| Mixed ligand Cu(II) complexes of 2-aminobenzamide | Binds to CT-DNA | Oxidative cleavage in the presence of H₂O₂ | Absorption studies, Gel electrophoresis | nih.gov |

| Dimeric bisbenzamidine (4-aminobenzamidine derivative) | High-affinity binding to A/T-rich sequences in the minor groove | Not specified | Circular dichroism, Surface plasmon resonance | oup.com |

| 9-[[6-(4-Nitrobenzamido)hexyl]amino]acridine | Intercalation | Photochemical cleavage (single-strand nicks) upon UV irradiation | Gel electrophoresis | nih.gov |

| 3-Aminobenzamide | Inhibits rejoining of single-strand breaks | Does not directly cleave, but affects repair | Alkaline elution | nih.gov |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Essential Structural Features Governing Biological Activity

The biological activity of benzamidine (B55565) derivatives, particularly as serine protease inhibitors, is governed by a set of essential structural features. The benzamidine moiety itself is a primary determinant of activity, acting as a potent mimetic of arginine and lysine, which are the natural substrates for many trypsin-like serine proteases.

The positively charged amidine group is a crucial feature, enabling strong interactions with the negatively charged aspartic acid residue (Asp189) located at the bottom of the S1 specificity pocket of these proteases. electronicsandbooks.comnih.gov This electrostatic interaction is a primary anchor for the inhibitor within the enzyme's active site.

For derivatives of the closely related 4-aminobenzamidine (B1203292), which serve as potent inhibitors of urokinase-type plasminogen activator (uPA), X-ray crystallography has revealed how the scaffold orients itself. electronicsandbooks.com In the uPA-inhibitor complex, the molecule can make direct hydrogen bonds with Asp189. electronicsandbooks.com Furthermore, a hydroxyl group on an associated salicylic (B10762653) acid moiety can bind in the oxyanion hole, forming hydrogen bonds with key residues like Ser195 and Gly193. electronicsandbooks.com These interactions highlight the importance of not just the amidine group but also the potential for other substituents on the scaffold to form critical hydrogen bonds that enhance binding affinity.

Rational Design Principles for Enhanced Selectivity and Potency

Rational molecular design leverages structural information from the target enzyme to guide the synthesis of more potent and selective inhibitors. A key strategy involves modifying a lead compound to optimize its interactions with the target's binding pockets.

A prominent example of rational design is seen in the development of factor Xa inhibitors. frontiersin.org Starting from a screening hit with micromolar potency, a combination of SAR studies and molecular modeling led to the synthesis of a highly potent inhibitor with a nanomolar IC50 value. frontiersin.org This was achieved by introducing a benzamidine group to interact with the S1 pocket of fXa, thereby dramatically increasing its affinity. frontiersin.org

The design of selective urokinase-type plasminogen activator (uPA) inhibitors also showcases these principles. Structure-based design has been employed to develop potent inhibitors using 4-aminoarylguanidine or 4-aminobenzamidine as the S1 binding group. researchgate.net The choice of the core scaffold and the placement of substituents are guided by the desire to maximize interactions with specific sub-pockets of the enzyme, such as the S1' and S2' sites, to enhance both potency and selectivity over other related serine proteases.

Impact of Substituent Modifications on Pharmacological Profiles

The pharmacological profile of a 2-aminobenzamidine-based inhibitor can be finely tuned by modifying the substituents on the aromatic ring and associated structures. These modifications can influence potency, selectivity, and physicochemical properties.

In a series of substituted benzamidines tested against four human serine proteases (trypsin, thrombin, plasmin, and C1s), quantitative structure-activity relationship (QSAR) analysis showed that the nature of the substituent had a profound and enzyme-specific effect. electronicsandbooks.com For plasmin and C1s, inhibitor binding was enhanced by electron-donating substituents and increased hydrophobicity. electronicsandbooks.com In contrast, thrombin binding was primarily influenced only by the hydrophobicity of the substituent. electronicsandbooks.com This demonstrates that even within the same class of enzymes, subtle differences in the active site can be exploited through substituent modification to achieve selectivity.

The development of inhibitors for urokinase-type plasminogen activator (uPA) provides specific examples of how substitutions impact potency. In a series based on a 4-aminobenzamidine core linked to a salicylic acid derivative, modifications to the salicylic acid ring were explored.

| Compound ID | Core Scaffold | Substitutions on Salicylic Acid Moiety | uPA Ki (nM) | Selectivity vs. Trypsin |

| 4a | 4-Aminobenzamidine | - | 130 | 1.8x |

| 8b | 4-Aminobenzamidine | 3-Iodo | 22 | 16x |

| 8l | 4-Aminobenzamidine | 3-Iodo, 5-Methyl | 4.8 | 150x |

| 8m | 4-Aminobenzamidine | 3-Iodo, 5-Chloro | 3.0 | 250x |

Data sourced from a study on 4-aminobenzamidine derivatives as uPA inhibitors. The table illustrates how the addition of substituents affects inhibitory potency (Ki) and selectivity.

Similarly, in the rational design of factor Xa (fXa) inhibitors, the transformation of a screening hit into a potent inhibitor involved key substituent changes. The initial hit lacked a basic group to anchor in the S1 pocket.

| Compound ID | Core Scaffold | Key Substituent | fXa IC50 |

| 1a | 2-Phenyl-2H-1,4-benzoxazin-3(4H)-one | 2-Phenyl | 27 µM |

| 1n | 2-Phenyl-2H-1,4-benzoxazin-3(4H)-one | 3-(1-Benzenecarboximidamide) | 3 nM |

Data sourced from a study on the rational design of benzoxazinone-based fXa inhibitors. This table shows the dramatic increase in potency upon the introduction of a benzamidine (benzenecarboximidamide) group.

These examples underscore the critical role that substituent modifications play in refining the pharmacological profile of inhibitors based on the benzamidine scaffold.

Applications in Biochemical and Analytical Methodologies

Glycan Derivatization for Mass Spectrometry using 2-Aminobenzamide (B116534) (2-AB)

Derivatization of glycans is a critical step in glycomic analysis to enhance detection and separation. Free glycans often lack chromophores or fluorophores and ionize poorly in mass spectrometry. ludger.com Labeling them with a fluorescent tag via reductive amination addresses these challenges. One of the most common and historically significant labeling compounds used for this purpose is 2-aminobenzamide (2-AB). ludger.comresearchgate.net

The primary method for attaching 2-aminobenzamide to an oligosaccharide is through reductive amination. This reaction involves the primary amine group of 2-AB reacting with the open-ring aldehyde form of the glycan's reducing end, forming a Schiff base, which is then stabilized by a reducing agent like sodium cyanoborohydride. This process creates a stable, covalent bond. ludger.comresearchgate.net The stoichiometric attachment of one label per glycan molecule allows for the relative quantitation of different glycan species based on the fluorescence signal. ludger.com

This labeling strategy is widely applied to the profiling of various complex carbohydrate mixtures, including:

N-glycans: These are glycans enzymatically released from glycoproteins. 2-AB labeling is a foundational technique in the characterization of N-glycosylation patterns on therapeutic proteins and in biomarker discovery. frontiersin.orgnih.gov

Milk Oligosaccharides: The complex and diverse oligosaccharides present in milk can be profiled using 2-AB labeling followed by chromatographic separation. An analytical scheme has been developed for characterizing milk oligosaccharides based on fluorescent labeling with 2-AB, followed by separation using hydrophilic interaction liquid chromatography (HILIC). nih.govsemanticscholar.org

While 2-AB is an effective fluorescent tag for optical detection in liquid chromatography, its performance in mass spectrometry (MS) has limitations. A significant drawback of 2-AB is its poor ionization efficiency, particularly when using electrospray ionization (ESI)-MS in positive ion mode. ludger.comfrontiersin.org This is because the 2-AB molecule lacks a basic functional group with high proton affinity, which hinders its ability to acquire a charge. ludger.com

This limitation can make it difficult to detect low-abundance glycan species. taylorfrancis.com In response, other labeling reagents have been developed that offer superior MS performance. For instance, procainamide (ProA) and RapiFluor-MS (RF-MS) contain basic tertiary amine groups that readily accept a proton, leading to significantly enhanced ESI-MS signals. ludger.com Studies have shown that the ESI efficiency of procainamide can be up to 30 times higher than that of 2-AB. frontiersin.orgtaylorfrancis.com Similarly, RF-MS has demonstrated MS sensitivity that is, on average, 68 times higher than 2-AB. ludger.comnih.gov

Despite its lower MS sensitivity, the fragmentation of 2-AB-labeled glycans in tandem MS (MS/MS) can provide valuable structural information. The presence of the 2-AB tag at the reducing terminus helps to simplify spectral interpretation by clearly marking one end of the molecule, aiding in the identification of branching patterns and monosaccharide composition. researchgate.net

| Labeling Agent | Relative Fluorescence (FLR) Sensitivity | Relative Mass Spectrometry (MS) Sensitivity | Key Feature |

|---|---|---|---|

| 2-Aminobenzamide (2-AB) | Lowest | Lowest | Traditional, widely used fluorescent label. |

| Procainamide (ProA) | Highest (~15x > 2-AB) | High (~30x > 2-AB) | Excellent fluorescence and improved MS signal. |

| RapiFluor-MS (RF-MS) | Medium (~4x > 2-AB) | Highest (~68x > 2-AB) | Optimized for maximum MS sensitivity. |

Once labeled with 2-AB, glycans become suitable for separation by high-performance liquid chromatography (HPLC) with fluorescence detection. thermofisher.com Because 2-AB-glycans are hydrophilic compounds, the most common and effective separation technique is Hydrophilic Interaction Liquid Chromatography (HILIC) . nih.govthermofisher.com HILIC separates analytes based on their polarity, where a polar stationary phase (often amide-modified silica) is used with a mobile phase containing a high concentration of a less polar organic solvent, like acetonitrile. nih.gov

This technique provides excellent retention and selectivity for both neutral and charged 2-AB labeled glycans within a single separation run. nih.gov The separation allows for the high-resolution profiling of complex glycan mixtures released from glycoproteins, enabling the identification and quantification of numerous individual glycan structures. nih.gov The retention times of the separated glycans can be standardized against a dextran ladder (also labeled with 2-AB) and expressed in glucose units (GU), which aids in structural identification by comparison to databases. nih.gov

Affinity Chromatography for Selective Enzyme Purification using p-Aminobenzamidine

Affinity chromatography is a powerful purification technique that relies on the specific, reversible binding interaction between a target molecule and a ligand immobilized on a chromatographic matrix. For the selective purification of trypsin and other trypsin-like serine proteases, the compound p-aminobenzamidine (also known as 4-aminobenzamidine) is widely used as the affinity ligand. nih.govtofflon-lifescience.com

p-Aminobenzamidine is a synthetic inhibitor that specifically binds to the active site of many serine proteases. nih.gov In this application, p-aminobenzamidine is covalently attached to a solid support, such as agarose (B213101) beads (e.g., Sepharose) or a hydrophilic vinyl-polymer gel. nih.govnih.gov

The process involves several key steps:

Equilibration: The column containing the immobilized p-aminobenzamidine matrix is equilibrated with a binding buffer.

Sample Application: A crude protein mixture (e.g., cell lysate, serum) containing the target protease is passed through the column.

Binding and Washing: The trypsin-like proteases specifically bind to the immobilized p-aminobenzamidine ligand, while other non-target proteins pass through the column and are washed away.

Elution: The bound protease is recovered by changing the buffer conditions to disrupt the ligand-protein interaction. This is often achieved by lowering the pH or by adding a competitive inhibitor, such as benzamidine (B55565) or arginine, to the elution buffer.

Coordination Chemistry and Metal Complexation of 2 Aminobenzamidine

Synthesis and Characterization of Transition Metal Complexes (e.g., Ni(II), Zn(II), Co(II))

The synthesis of transition metal complexes of 2-aminobenzamidine is typically achieved by reacting the corresponding metal salt (e.g., chlorides or nitrates) with the ligand in a suitable solvent, often ethanol. researchgate.netsemanticscholar.org The resulting solid complexes are then characterized using a variety of physicochemical techniques.

Elemental analysis is fundamental in determining the stoichiometry of the synthesized complexes. researchgate.net For instance, the molar ratio of metal to ligand in the formation of Co(II), Ni(II), Cu(II), and Zn(II) complexes has been established as 1:2. researchgate.net

Molar conductivity measurements in solvents like DMSO or DMF help to ascertain the electrolytic nature of the complexes. For example, some Co(II), Ni(II), and Cu(II) complexes of a related ligand, 2-aminobenzimidazole (B67599), behave as non-electrolytes, while Zn(II) complexes can be 1:1 electrolytes, indicating that some anions may not be coordinated to the central metal ion. researchgate.net In contrast, other studies on different ligand systems have shown that the complexes can be 1:2 electrolytes. deepdyve.com

Magnetic susceptibility measurements are crucial for understanding the electronic structure and geometry of paramagnetic metal complexes. For instance, the magnetic moments of Co(II) and Ni(II) complexes can help to distinguish between different possible geometries, such as tetrahedral or octahedral. researchgate.net

Investigation of Ligand Binding Modes and Coordination Geometries

Infrared (IR) spectroscopy is a powerful tool for determining how this compound binds to the metal ion. The IR spectrum of the free ligand shows characteristic absorption bands for the amine (-NH2) and amide (C=O) groups. Upon complexation, shifts in the vibrational frequencies of these groups provide direct evidence of coordination. For example, a shift in the carbonyl stretching frequency can indicate coordination through the amide oxygen. researchgate.net Similarly, changes in the N-H stretching vibrations can suggest the involvement of the amino group in bonding. In many cases, this compound and similar ligands act as bidentate ligands, coordinating to the metal ion through both a nitrogen and an oxygen donor atom, forming a stable chelate ring. nih.gov

The coordination geometry of the metal center is elucidated through a combination of techniques, including electronic spectroscopy and magnetic measurements. For instance, Ni(II) complexes can adopt either octahedral or tetrahedral geometries, which can be distinguished by their electronic spectra and magnetic properties. nih.gov Similarly, Zn(II) complexes, being diamagnetic, are often found to have a tetrahedral geometry. nih.gov In some cases, a distorted octahedral geometry has been proposed for prepared complexes. researchgate.net

Spectroscopic and Thermal Analysis of Metal Complexes

Electronic absorption spectroscopy (UV-Vis) provides valuable information about the electronic transitions within the metal complexes and can help to infer the coordination geometry. In the free ligand, electronic transitions are typically of the π → π* and n → π* type. researchgate.net Upon coordination to a metal ion, these bands may shift, and new bands corresponding to d-d electronic transitions of the metal ion may appear. researchgate.net The positions of these d-d bands are indicative of the ligand field strength and the coordination environment around the metal ion.

Thermogravimetric analysis (TGA) is employed to study the thermal stability of the metal complexes and to determine the presence of any solvent molecules, such as water, within the crystal lattice or coordinated to the metal ion. nih.govirapa.org The TGA curve shows weight loss at different temperature ranges, corresponding to the removal of water molecules and the subsequent decomposition of the organic ligand, ultimately leaving a metal oxide residue at high temperatures. nih.govirapa.org The thermal stability of the complexes is often found to be greater than that of the free ligand. nih.gov

Table 1: Physicochemical Data for Selected this compound Metal Complexes

| Complex | Color | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (μB) | Proposed Geometry |

| [Co(L)X₂] | Blue | Non-electrolyte | 4.2-4.8 | Tetrahedral |

| [Ni(L)₂X₂] | Green | Non-electrolyte | 2.9-3.4 | Octahedral |

| [Zn(L)X₂] | White | 1:1 electrolyte | Diamagnetic | Tetrahedral |

L = this compound or a derivative, X = anion (e.g., Cl⁻, NO₃⁻). Data compiled from representative studies. researchgate.netnih.gov

Biological Investigations of this compound Metal Complexes (e.g., antimicrobial, anticancer)

The biological activity of this compound and its derivatives is often enhanced upon coordination to a metal ion. This is a common observation in medicinal inorganic chemistry, where metal complexes can exhibit improved pharmacological properties compared to the free ligands. sci-hub.st

Antimicrobial Activity:

Several studies have demonstrated the antimicrobial potential of metal complexes containing ligands similar to this compound. nih.gov The antimicrobial activity is typically evaluated against a panel of Gram-positive and Gram-negative bacteria and, in some cases, fungal strains. researchgate.netnih.gov The enhancement in activity upon complexation is often explained by Overtone's concept and Tweedy's chelation theory. Chelation can increase the lipophilicity of the metal complex, facilitating its transport across the microbial cell membrane. nih.gov Once inside the cell, the metal ion can interfere with various cellular processes, leading to cell death. nih.gov For instance, some Zn(II) complexes have shown higher antibacterial activity than the corresponding free ligand against certain bacterial strains. researchgate.net

Anticancer Activity:

The anticancer properties of metal complexes are a significant area of research. Schiff base complexes derived from 2-aminobenzamide (B116534) and their Ni(II) and Zn(II) complexes have been studied for their effects on human cancer cell lines. nih.gov The cytotoxic activity of these complexes is often compared to that of the free ligand to assess the role of the metal ion. nih.gov The mechanism of action can involve various pathways, including interaction with DNA. mdpi.com

Table 2: Illustrative Antimicrobial Activity of a Ligand and its Metal Complexes (Zone of Inhibition in mm)

| Compound | Staphylococcus aureus | Escherichia coli | Aspergillus niger |

| Ligand | 10 | 8 | 11 |

| [Co(L)₂]Cl₂ | 16 | 14 | 18 |

| [Ni(L)₂]Cl₂ | 14 | 12 | 16 |

| [Zn(L)₂]Cl₂ | 18 | 15 | 20 |

L = a derivative of this compound. The data is representative and compiled from various sources. researchgate.netnih.gov

2 Aminobenzamidine As a Privileged Scaffold in Drug Discovery and Chemical Biology

Strategic Utilization in Scaffold Hopping and Lead Optimization Paradigms

Scaffold hopping and lead optimization are cornerstone strategies in modern drug discovery. Lead optimization is an iterative process of refining a promising compound (a "lead") to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. patsnap.combiobide.com Scaffold hopping is a more creative leap, involving the replacement of a core molecular structure with a different one while preserving the essential pharmacophoric features responsible for biological activity. niper.gov.inrsc.org This strategy is crucial for generating novel intellectual property and improving drug-like properties. niper.gov.in

The 2-aminobenzamidine scaffold is theoretically well-suited for both paradigms. Its strategic value lies in its distinct functional groups, which can be systematically modified:

The Aromatic Ring: The benzene (B151609) ring can be substituted with various groups to modulate lipophilicity, electronic properties, and steric interactions within a target's binding pocket.

The 2-Amino Group: This primary amine is a key synthetic handle. It can be acylated, alkylated, or used in cyclization reactions to build more complex structures, allowing for extensive exploration of the structure-activity relationship (SAR). patsnap.com

The Amidine Group: As a strong base, the amidine can form salt bridges with acidic residues (e.g., aspartate, glutamate) in a protein's active site. It is a bioisostere of other basic groups and can significantly influence a molecule's solubility and cell permeability.

While direct, extensive examples of scaffold hopping campaigns centered on this compound are not prevalent in the literature, the principle can be illustrated by the successful optimization of related scaffolds. For instance, lead optimization of 2-aminobenzimidazole (B67599) derivatives has been pursued for Chagas disease, where modifications focused on improving potency and metabolic stability. nih.gov Similarly, a scaffold hopping strategy from a 2-aminoimidazole to a 2-aminopyrimidine (B69317) core was used to develop new anti-biofilm agents against MRSA. nih.gov These examples demonstrate a paradigm that could be applied to this compound: replacing a known core (like 2-aminobenzamide) with the this compound scaffold could be a viable strategy to modulate basicity and hydrogen-bonding patterns, potentially leading to improved target engagement or altered pharmacokinetic profiles.

Development of Novel Chemical Entities with Potential Therapeutic Applications

The primary utility of the this compound scaffold is its role as a versatile building block for the synthesis of more complex, fused heterocyclic systems, most notably amino-quinazolines. scielo.br The amino-quinazoline framework is itself a well-established privileged structure found in numerous approved drugs, particularly kinase inhibitors used in oncology. scielo.br

The synthesis typically involves the reaction of this compound (or its precursors like 2-aminobenzonitrile) with various electrophiles, leading to the formation of the pyrimidine (B1678525) ring of the quinazoline (B50416) system. For example, 2-aminobenzamides are known to react with aldehydes, alcohols, and other C1 sources to yield quinazolinones. mdpi.comrsc.orgresearchgate.net By analogy, this compound provides a direct route to 2-aminoquinazolines, a class of compounds with a wide range of biological activities.

The therapeutic potential of these resulting scaffolds is vast and well-documented. scielo.brmdpi.com

Table 1: Examples of Bioactive Quinazoline Derivatives Accessible from this compound Precursors

| Compound Class | Therapeutic Application | Mechanism of Action (Example) | Reference(s) |

| 2,3-Disubstituted Quinazolinones | Anticonvulsant | Modulation of ion channels or neurotransmitter receptors | mdpi.com |

| Bis-quinazolin-4(3H)-ones | Antitumor | Cytotoxic activity against cancer cell lines | mdpi.com |

| Quinazoline-Chalcone Hybrids | Antiparasitic (Antimalarial) | Inhibition of beta-hematin formation | mdpi.com |

| 4-Aminoquinazolines | Antihypertensive, Anticancer | α1-Adrenoceptor antagonism, Kinase inhibition (e.g., EGFR) | scielo.br |

| 2-Guanidino-quinazolines | Various | Pleiotropic pharmacological profile | scielo.br |

Beyond its use as a synthetic intermediate, derivatives of the closely related 2-aminobenzamide (B116534) scaffold have shown direct therapeutic potential, suggesting avenues for exploration with this compound itself. For example, 2-aminobenzamide derivatives have been developed as:

Antiviral Agents: A lead optimization program targeting the HIV-1 Vif-APOBEC3G axis identified a potent 2-aminobenzamide derivative with an EC₅₀ of 0.07 μM. nih.gov

Antithrombotic Agents: Novel 2-aminobenzamide derivatives have demonstrated promising antithrombotic activity, comparable to warfarin, potentially by inhibiting Factor Xa. nih.gov

Antimicrobial Agents: A series of 2-aminobenzamide derivatives were synthesized and showed moderate to good antibacterial and antifungal activity. nih.govmdpi.comresearchgate.net

HDAC Inhibitors: The 2-aminobenzamide moiety is a known zinc-binding group and serves as the core scaffold for several histone deacetylase (HDAC) inhibitors like Entinostat and Mocetinostat, which are being investigated as anticancer agents. researchgate.net

Future Perspectives in Medicinal Chemistry and Chemical Biology Research

The this compound scaffold holds considerable, if largely untapped, potential for future research in medicinal chemistry and chemical biology. Its future applications can be envisioned in several key areas.

First, as an isosteric replacement for the more common 2-aminobenzamide, the this compound group offers a way to fine-tune the physicochemical properties of a lead compound. The amidine's higher basicity compared to the amide could fundamentally alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile and could introduce new, potent interactions with a biological target. Exploring this "amide-to-amidine" switch within established pharmacophores is a clear future direction for lead optimization programs.

Second, the scaffold's synthetic tractability makes it an ideal starting point for the construction of diverse compound libraries for high-throughput screening. The ability to readily form fused heterocyclic systems like amino-quinazolines means that libraries based on this compound can rapidly populate a biologically relevant chemical space. scielo.brmdpi.com This is particularly relevant for targets where a basic nitrogen is a key pharmacophoric element, such as kinases, GPCRs, and certain proteases.

Finally, in the field of chemical biology, this compound derivatives could be developed as valuable chemical probes. nih.gov The reactive amine and amidine functionalities can serve as attachment points for reporter tags (like fluorophores or biotin) or for photoreactive groups used in target identification and validation studies. Such probes would be instrumental in elucidating the mechanism of action of new therapeutic agents and in exploring complex biological pathways. nih.gov The development of next-generation artificial intelligence and computational tools will likely accelerate the exploration of these possibilities, identifying new opportunities for this versatile scaffold in future drug discovery efforts. youtube.com

常见问题

Q. How can researchers design robust protocols for this compound stability studies under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing:

Stress Conditions : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV-vis).

Analytical Monitoring : Use HPLC-UV/MS to track degradation products (e.g., hydrolysis to 2-aminobenzoic acid).

Kinetic Modeling : Apply Arrhenius equation to predict shelf life at standard storage temperatures (0–6°C).

Document deviations using ICH Q1A guidelines for regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。